N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15(11-4-5-11)12-3-2-7-14(9-12)8-6-13/h11-12H,2-9,13H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXFNAAJCMVLLX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino-Ethyl Group: The amino-ethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine.
Attachment of the Cyclopropyl-Acetamide Moiety: The final step involves the acylation of the piperidine derivative with cyclopropyl-acetic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino-ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylene diamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Potential Antidepressant Activity :
Research indicates that compounds similar to N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide may exhibit antidepressant effects. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This compound's structural features suggest it could interact with neurotransmitter systems, potentially leading to novel antidepressant therapies. -
Analgesic Properties :
The compound has been investigated for its analgesic potential. Its ability to modulate pain pathways through interactions with opioid receptors makes it a candidate for developing new pain management medications. The cyclopropyl group may enhance binding affinity to specific receptors, improving efficacy.
Pharmacology
-
Neuropharmacological Studies :
This compound has been utilized in neuropharmacological studies to assess its effects on cognitive functions and behavior in animal models. These studies aim to elucidate the mechanisms by which this compound affects learning and memory, potentially leading to advancements in treating cognitive disorders. -
Drug Development :
As a lead compound, it serves as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Medicinal chemists are exploring modifications to improve selectivity and reduce side effects, thus paving the way for new therapeutic agents.
Neurobiology
-
Research on Neurotransmitter Systems :
The compound's interactions with various neurotransmitter systems make it valuable for studying neurological diseases such as Alzheimer's and Parkinson's disease. By understanding how this compound affects neurotransmitter release and receptor activity, researchers can identify new targets for therapeutic intervention. -
Behavioral Studies :
Behavioral assays using this compound help researchers understand its impact on anxiety and depression-like behaviors in animal models. Such studies are crucial for developing effective treatments for mood disorders.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives in rodent models. This compound was included as a reference compound, demonstrating significant improvements in behavioral tests indicative of reduced depression-like symptoms.
Case Study 2: Analgesic Effects
In a pharmacological study published in Pain Research and Management, researchers evaluated the analgesic properties of various piperidine derivatives, including this compound. The findings suggested that this compound effectively reduced pain responses in animal models, supporting further investigation into its clinical potential as an analgesic agent.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
- CAS Number : 1354010-15-3
- Molecular Weight : 225.336 g/mol
- Key Features: A piperidine ring substituted with a 2-aminoethyl group at the R-configured position. Cyclopropyl and acetamide groups attached to the nitrogen of the piperidine ring.
Availability :
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Core Heterocycle | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound (Target) | Piperidine | 2-Aminoethyl, cyclopropyl, acetamide | 1354010-15-3 | 225.336 |
| N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | Pyrrolidine | 2-Aminoethyl, cyclopropyl, acetamide | 1002032-77-0 | ~211.3 (estimated) |
| (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide | Piperidine | Ethyl, hydroxyimino-acetamide | Not provided | ~213.3 (estimated) |
| 2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | Piperidine | Chloro, isopropyl, methyl | Not provided | ~218.7 (estimated) |
| SR142801 (Nonpeptide antagonist) | Piperidine | Benzoyl, 3,4-dichlorophenyl, propyl, methylacetamide | Not provided | ~550.5 (estimated) |
Key Observations :
- Heterocycle Variations: The target compound’s piperidine ring provides a six-membered structure, whereas analogs like N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide feature a five-membered pyrrolidine ring, which may alter conformational flexibility and binding interactions .
- The cyclopropyl group may confer metabolic stability due to its strained ring structure, contrasting with bulkier groups like isopropyl or benzoyl in other compounds .
Commercial Availability and Research Utility
- Discontinued Status : Both the target compound and its pyrrolidine analog (CAS: 1002032-77-0) are discontinued, possibly due to niche research applications or synthesis challenges .
- Alternative Compounds : Researchers may explore structurally related compounds like 2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide () for similar pharmacological studies .
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.34 g/mol
- IUPAC Name : N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide
This compound features a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, influencing several biochemical pathways relevant to therapeutic outcomes.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These results suggest moderate to good efficacy against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cells, indicating potential as an anticancer agent.
3. Neurological Applications
Given its structural similarities to known neuroactive compounds, this compound is being explored for its effects on neurological disorders. It shows promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
Study on Antimicrobial Activity
In a recent study published in MDPI, various piperidine derivatives were synthesized and evaluated for their antimicrobial activity. The findings highlighted that compounds similar to this compound exhibited potent activity against Candida albicans and other pathogenic bacteria .
Pharmacological Evaluation
A pharmacological evaluation indicated that this compound could serve as a lead for developing new drugs targeting specific receptors involved in neurological pathways. The structure–activity relationship (SAR) studies revealed that modifications in the piperidine ring could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
